5-(2-bromoethoxy)-1-phenyl-1H-tetrazole

Catalog No.
S11493610
CAS No.
M.F
C9H9BrN4O
M. Wt
269.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-bromoethoxy)-1-phenyl-1H-tetrazole

Product Name

5-(2-bromoethoxy)-1-phenyl-1H-tetrazole

IUPAC Name

5-(2-bromoethoxy)-1-phenyltetrazole

Molecular Formula

C9H9BrN4O

Molecular Weight

269.10 g/mol

InChI

InChI=1S/C9H9BrN4O/c10-6-7-15-9-11-12-13-14(9)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

QFPBRYGOTBNAPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)OCCBr

5-(2-bromoethoxy)-1-phenyl-1H-tetrazole is a synthetic compound belonging to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The specific structure of this compound includes a phenyl group attached to the tetrazole ring and a bromoethoxy substituent at the 5-position of the tetrazole. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science.

Typical of tetrazole derivatives:

  • Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Nucleophilic Substitution: The bromo group can be replaced by various nucleophiles, enabling the synthesis of new derivatives.
  • Hydrolysis: Under acidic or basic conditions, hydrolysis may yield different products, including phenylhydrazine and hydrazoic acid in acidic conditions, or phenylamine and ammonia in alkaline conditions .
  • Cycloaddition Reactions: The compound may participate in [3+2] cycloaddition reactions with alkynes or other dipolarophiles .

The synthesis of 5-(2-bromoethoxy)-1-phenyl-1H-tetrazole can be achieved through several methods:

  • [3+2] Cycloaddition Reaction: This method involves the reaction of nitriles with sodium azide in the presence of a catalyst. Tributyltin azide has been used effectively for this purpose .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when synthesizing tetrazoles from nitriles .
  • L-Proline Catalysis: This environmentally friendly method allows for the synthesis of various 5-substituted tetrazoles from a range of substrates, including aliphatic and aryl nitriles .

5-(2-bromoethoxy)-1-phenyl-1H-tetrazole has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development.
  • Agricultural Chemicals: Tetrazoles can act as herbicides or fungicides, contributing to crop protection.
  • Material Science: The unique properties of tetrazoles make them suitable for use in polymers and other advanced materials.

Several compounds share structural similarities with 5-(2-bromoethoxy)-1-phenyl-1H-tetrazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-(4-chlorophenyl)-1H-tetrazoleChlorine substituent at the para positionKnown for its antimicrobial properties
5-(2-fluorophenyl)-1H-tetrazoleFluorine substituent at the ortho positionPotentially higher lipophilicity
5-(4-nitrophenyl)-1H-tetrazoleNitro group at the para positionExhibits significant anti-inflammatory activity
5-(4-trifluoromethylphenyl)-1H-tetrazoleTrifluoromethyl group providing unique electronic effectsEnhanced metabolic stability

These compounds highlight the diversity within the tetrazole family, each exhibiting unique properties influenced by their substituents. The presence of different functional groups can significantly alter their chemical reactivity and biological activity.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

267.99597 g/mol

Monoisotopic Mass

267.99597 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

Explore Compound Types